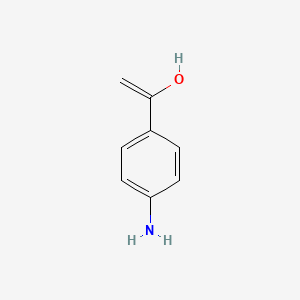

1-(4-Aminophenyl)ethen-1-ol

Description

BenchChem offers high-quality 1-(4-Aminophenyl)ethen-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Aminophenyl)ethen-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

744978-39-0 |

|---|---|

Molecular Formula |

C8H9NO |

Molecular Weight |

135.16 g/mol |

IUPAC Name |

1-(4-aminophenyl)ethenol |

InChI |

InChI=1S/C8H9NO/c1-6(10)7-2-4-8(9)5-3-7/h2-5,10H,1,9H2 |

InChI Key |

XWDWIXXXXVHYPY-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C1=CC=C(C=C1)N)O |

Origin of Product |

United States |

Foundational & Exploratory

"synthesis of 4'-aminoacetophenone from p-nitroacetophenone"

Chemoselective Synthesis of 4'-Aminoacetophenone from p-Nitroacetophenone: A Comprehensive Technical Guide

Executive Summary

4'-Aminoacetophenone is a highly versatile aromatic amine that serves as a critical building block in the pharmaceutical industry, particularly in the synthesis of selective androgen receptor modulators, antihistamines, and targeted anticancer agents[1]. The synthesis of this compound from p-nitroacetophenone presents a classic challenge in synthetic organic chemistry: the chemoselective reduction of a nitro group (-NO₂), while preserving a highly reactive carbonyl group (C=O).

This technical guide provides drug development professionals and synthetic chemists with an in-depth analysis of field-proven methodologies to achieve this transformation. We evaluate the mechanistic causality behind reagent selection, provide self-validating experimental protocols, and benchmark these methods based on yield, scalability, and environmental impact.

Mechanistic Rationale for Chemoselectivity

The core challenge in reducing p-nitroacetophenone lies in the competing reduction potentials of its functional groups. The highly polar nitro group is susceptible to reduction via single-electron transfer (SET) or catalytic hydrogenation, but the electrophilic carbonyl group is equally prone to hydride attack or over-hydrogenation[2].

If non-selective reducing agents (e.g., Lithium aluminum hydride, LiAlH4 ) or aggressive catalytic conditions (e.g., standard Pd/C under high-pressure H2 ) are employed, the reaction frequently over-reduces the ketone, yielding 1-(4-aminophenyl)ethanol[2]. Conversely, standard sodium borohydride ( NaBH4 ) without transition metal catalysts will selectively reduce the ketone, yielding 1-(4-nitrophenyl)ethanol. Therefore, achieving >99% chemoselectivity for 4'-aminoacetophenone requires reagents that exploit the specific surface adsorption characteristics or the lower reduction potential of the N-O bond.

Fig 1: Reaction pathways demonstrating chemoselectivity challenges in p-nitroacetophenone reduction.

Evaluated Synthetic Methodologies

Method A: The Modified Béchamp Reduction (Fe / CaCl₂)

Expertise & Causality: The classical Béchamp reduction utilizes iron powder and hydrochloric acid ( HCl ). However, strong mineral acids can protonate the carbonyl oxygen, increasing its electrophilicity and risking side reactions or polymerization[3]. A modern, field-proven alternative replaces HCl with calcium chloride ( CaCl2 ) in an aqueous ethanol solvent system[4]. CaCl2 acts as a mild Lewis acid and electrolyte, facilitating the single-electron transfer from Fe(0) to the nitro group without dropping the pH to destructive levels. The nitro group is sequentially reduced to a nitroso intermediate, then to a hydroxylamine, and finally to the primary amine[3].

Self-Validating Protocol:

-

Preparation: Suspend p-nitroacetophenone (0.03 mol) in a mixture of ethanol (30 mL) and distilled water (1.5 mL)[5].

-

Activation: Add iron powder (0.09 mol, 3.0 eq) and CaCl2 (0.03 mol, 1.0 eq) to the suspension[5]. Causality note: The 3:1 iron-to-substrate ratio ensures sufficient electron equivalents for the complete reduction of the −NO2 group (which requires 6 electrons).

-

Thermal Processing: Heat the mixture to 60 °C with vigorous magnetic stirring using a water bath[5]. The reaction typically reaches completion within 30–60 minutes[4].

-

Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) using an n-hexane:EtOAc (3:2) solvent system. The disappearance of the higher Rf nitro starting material validates completion[6].

-

Workup: Filter the hot reaction mixture through a Celite pad to remove the insoluble iron oxide residues. Wash the filter cake thoroughly with ethyl acetate ( 3×40 mL)[5].

-

Isolation: Concentrate the filtrate under reduced pressure, extract with ethyl acetate, wash with brine, dry over anhydrous Na2SO4 , and evaporate to yield pure 4'-aminoacetophenone.

Fig 2: Step-by-step experimental workflow for the modified Béchamp reduction protocol.

Method B: Stannous Chloride ( SnCl2 ) Reduction

Expertise & Causality: Stannous chloride ( SnCl2 ) is a highly reliable reagent for laboratory-scale chemoselective nitro reductions. Sn(II) is a mild reducing agent that specifically coordinates to the oxygen atoms of the nitro group due to its Lewis acidic nature. This coordination directs the electron transfer, oxidizing Sn(II) to Sn(IV) while leaving the less coordinating ketone untouched[7].

Self-Validating Protocol:

-

Preparation: Dissolve p-nitroacetophenone (1.0 eq) in ethanol or ethyl acetate[7].

-

Addition: Add SnCl2⋅2H2O (5.0 eq) portion-wise. Causality note: Portion-wise addition is critical to control the exothermic nature of the reduction.

-

Reflux: Heat the mixture to reflux (70-80 °C) for 1-2 hours. Monitor via TLC[7].

-

Neutralization (Critical Step): Cool to room temperature and carefully neutralize the mixture with saturated aqueous NaHCO3 or 1M NaOH until the pH is >8[7]. Validation cue: The solution will precipitate tin salts as a thick, white, gelatinous tin(IV) hydroxide mass. If the pH is too low, the product remains trapped in the emulsion.

-

Isolation: Filter the gelatinous suspension through a thick pad of Celite, extract the aqueous layer with ethyl acetate, dry the combined organic layers, and concentrate in vacuo[7].

Method C: Catalytic Transfer Hydrogenation ( Ru/MoS2 Hydrazine)

Expertise & Causality: For industrial scale-up, metal-acid reductions generate stoichiometric heavy metal waste. Catalytic transfer hydrogenation offers a greener alternative. Recent advancements utilize Ruthenium ( Ru ) single atoms or clusters supported on Molybdenum disulfide ( MoS2 ) nanosheets[8]. The highly polar nitro group preferentially adsorbs onto the active Ru sites, while the MoS2 support modulates the electron density, preventing the activation of the C=O bond[8]. Hydrazine or H2 gas serves as the hydrogen source, yielding >98% conversion with near 100% selectivity for 4'-aminoacetophenone[8].

Quantitative Data & Method Comparison

To aid in process selection, the following table summarizes the operational metrics of the discussed methodologies:

| Reduction Method | Reagents / Catalyst | Typical Yield (%) | Chemoselectivity | Reaction Time | Environmental Impact | Scalability |

| Modified Béchamp | Fe powder, CaCl2 , EtOH/H2O | 85–95% | >99% | 0.5 - 1 h | Moderate (Iron oxide waste) | High (Bench to Pilot) |

| Stannous Chloride | SnCl2⋅2H2O , EtOH | 80–90% | >99% | 1 - 2 h | High (Toxic tin salts) | Low (Lab scale only) |

| Transfer Hydrogenation | Ru/MoS2 , Hydrazine or H2 | >98% | >99% | 2 - 4 h | Low (Reusable catalyst) | High (Industrial) |

Table 1: Comparative analysis of chemoselective reduction strategies for p-nitroacetophenone.

Sources

- 1. wap.guidechem.com [wap.guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. An Efficient Method for Aryl Nitro Reduction and Cleavage of Azo Compounds Using Iron Powder/Calcium Chloride [organic-chemistry.org]

- 5. Antibacterial, Docking, DFT and ADMET Properties Evaluation of Chalcone-Sulfonamide Derivatives Prepared Using ZnO Nanoparticle Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. 2-Aminoacetophenone|High-Purity Research Chemical [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

Structural Elucidation and Crystallographic Profiling of 1-(4-Aminophenyl)ethanone: A Technical Whitepaper

Executive Summary

1-(4-aminophenyl)ethanone, commonly known as p-aminoacetophenone, is a bifunctional aromatic compound serving as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), including local anesthetics and selective receptor agonists[1][2]. Understanding its solid-state chemistry is paramount for drug development professionals, as the spatial arrangement and intermolecular forces dictate the compound's physicochemical properties, bioavailability, and polymorphic stability. This whitepaper provides an in-depth crystallographic analysis of 1-(4-aminophenyl)ethanone, detailing its molecular geometry, hydrogen-bonding networks, and the rigorous experimental protocols required for single-crystal X-ray diffraction (SCXRD) validation.

Crystallographic Architecture and Molecular Geometry

The molecular structure of 1-(4-aminophenyl)ethanone is defined by a nearly planar conformation[1]. The electron-donating nature of the para-amino group paired with the electron-withdrawing acetyl group induces a significant push-pull resonance effect across the aromatic system. This electronic delocalization causes the benzene ring to adopt a quinonoid character, minimizing steric strain and enforcing coplanarity[1]. The carbonyl oxygen atom deviates only marginally (0.128 Å) from the plane of the benzene ring, optimizing the molecule for dense packing within the crystal lattice[1].

Crystallizing in the monoclinic system with the space group P21/a, the unit cell accommodates four molecules ( Z=4 )[1]. The quantitative crystallographic parameters, essential for phase identification and computational modeling, are summarized in Table 1.

Table 1: Quantitative Crystallographic Data for 1-(4-aminophenyl)ethanone

| Parameter | Value | Causality / Significance |

| Chemical Formula | C8H9NO | Standard molecular composition[3]. |

| Molecular Weight | 135.16 g/mol | Determines stoichiometric calculations[3]. |

| Crystal System | Monoclinic | Indicates a single twofold axis of rotation/mirror plane. |

| Space Group | P21/a | Dictates the symmetry operations (twofold screw axis)[1]. |

| Unit Cell Dimensions | a=17.63 Å, b=5.18 Å, c=8.51 Å | Defines the spatial boundaries of the repeating lattice[1]. |

| Beta Angle ( β ) | 106.6° | Non-orthogonal angle characteristic of monoclinic systems[1]. |

| Unit Cell Volume ( V ) | 744.7 ų | Used to calculate theoretical crystal density[1]. |

| Density (Calculated, Dx ) | 1.21 g/cm³ | Correlates with measured density ( 1.20 g/cm³) via flotation[1]. |

| Final R-value | 0.073 | Validates the accuracy of the structural refinement model[1]. |

Intermolecular Interaction Networks: The Logic of Lattice Assembly

The physical stability of an API is heavily reliant on its supramolecular assembly. In 1-(4-aminophenyl)ethanone, the lattice is stabilized by a highly directional, hierarchical hydrogen-bonding network[1].

-

1D Chain Formation: Molecules related by a twofold screw axis are linked via N−H⋯N hydrogen bonds with a donor-acceptor distance of 3.217 Å. This propagates a continuous chain along the crystallographic b-axis[1].

-

2D Sheet Assembly: These parallel chains are subsequently cross-linked by stronger N−H⋯O hydrogen bonds (2.905 Å) between the amino group and the carbonyl oxygen of a molecule related by a c-translation[1]. This forms a robust 2D sheet parallel to the bc-plane.

-

3D Lattice Stacking: The 2D sheets stack upon one another driven by dispersive van der Waals forces, with an inter-sheet spacing of 3.46 Å[1]. This relatively weak inter-sheet interaction explains the crystal's specific cleavage planes and mechanical properties.

Caption: Hierarchical assembly of 1-(4-aminophenyl)ethanone from monomer to 3D lattice via H-bonding.

Experimental Protocol: Self-Validating SCXRD Workflow

To ensure high scientific integrity and reproducibility, the structural elucidation of 1-(4-aminophenyl)ethanone requires a meticulous, self-validating experimental protocol. The causality behind each step ensures that the final electron density map accurately reflects the physical reality of the molecule.

Phase 1: Controlled Crystallization

-

Objective: Grow macroscopic, defect-free single crystals suitable for diffraction.

-

Methodology: Dissolve high-purity 1-(4-aminophenyl)ethanone in absolute ethanol. Allow the solution to undergo slow evaporation at ambient temperature (20-25°C)[1].

-

Causality: Ethanol serves as an optimal solvent because it balances solute solubility and solvent volatility. Slow evaporation maintains a state of low supersaturation, which thermodynamically favors the growth of ordered monoclinic prisms (elongated along the b-axis) rather than kinetically driven amorphous precipitates[1].

Phase 2: Data Collection and Diffraction

-

Objective: Capture high-resolution reflection data.

-

Methodology: Select a crystal with optimal dimensions (e.g., 0.27×0.31×0.41 mm) to ensure uniform X-ray absorption[1]. Mount the crystal securely on a goniometer. Irradiate the sample with Cu Kα radiation ( λ=1.5418 Å)[1].

-

Causality: Cu Kα radiation provides an appropriate wavelength for resolving the atomic spacing of light-atom organic structures. The specific crystal size ensures that the entire volume is bathed in the X-ray beam while minimizing internal absorption errors ( μ=6.6 cm⁻¹)[1].

Phase 3: Structure Solution and Refinement

-

Objective: Translate raw diffraction patterns into a 3D atomic model.

-

Methodology: Solve the phase problem using direct methods. Refine the structure using full-matrix least-squares techniques against F2 .

-

Causality: Direct methods mathematically estimate the missing phase information from the measured intensities. The structural model is considered self-validated when the residual factor ( R -value) converges to a low value (e.g., R=0.073 for 950 non-zero reflections), confirming that the theoretical model matches the empirical diffraction data[1].

Caption: Self-validating experimental workflow for single-crystal X-ray diffraction analysis.

Implications for Drug Development and Polymorphism

For pharmaceutical scientists, the precise mapping of 1-(4-aminophenyl)ethanone's crystal structure is not merely an academic exercise. The presence of both strong hydrogen bond donors (-NH2) and acceptors (C=O) makes this compound highly susceptible to polymorphism and co-crystal formation[2]. Changes in the crystallization environment (such as solvent polarity or cooling rate) can disrupt the primary N−H⋯N or N−H⋯O networks, potentially yielding metastable polymorphs with altered dissolution rates and mechanical properties. By utilizing the baseline monoclinic P21/a structure as a reference, researchers can employ powder X-ray diffraction (PXRD) to screen for polymorphic purity during the scale-up of API manufacturing, ensuring batch-to-batch consistency and strict regulatory compliance[2].

References

- Haisa, M., Kashino, S., Yuasa, T., & Akigawa, K. (1976). Topochemical studies. IX. The crystal and molecular structure of p-aminoacetophenone. Acta Crystallographica Section B Structural Crystallography and Crystal Chemistry.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 7468, p-Aminoacetophenone. PubChem.

- Lin, C. et al. (2023). Enantiomerically purified GPER agonist for use in treating disease states and conditions (US Patent 11760749B2).

Sources

Spectroscopic Elucidation of 1-(4-Aminophenyl)ethanol: A Comprehensive Analytical Guide

Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Standard Operating Procedure (SOP)

Executive Summary & Chemical Context

1-(4-aminophenyl)ethanol (CAS 14572-89-5)[1] is a bifunctional aromatic compound characterized by a primary aniline group and a secondary benzylic alcohol. It serves as a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and fine chemicals.

Synthetically, this molecule is most commonly accessed via the chemoselective reduction of 4-aminoacetophenone[2],[3]. A highly efficient and field-standard protocol utilizes sodium borohydride (NaBH₄) in an ethanol solvent system[4]. This method selectively reduces the ketone moiety to a secondary alcohol while leaving the aromatic amine unperturbed, yielding a solid product with a characteristic melting point of 70–74 °C[5].

For drug development professionals, ensuring the structural integrity and purity of this intermediate is paramount. This whitepaper provides an in-depth, causality-driven guide to the spectroscopic analysis of 1-(4-aminophenyl)ethanol, establishing self-validating analytical frameworks for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS).

Mechanistic Spectroscopic Profiling

As a Senior Application Scientist, I emphasize that interpreting spectra is not merely about matching peaks to tables; it requires a fundamental understanding of how molecular electronics dictate signal behavior.

Nuclear Magnetic Resonance (NMR) Dynamics

The ¹H NMR spectrum of 1-(4-aminophenyl)ethanol is heavily influenced by the electron-donating nature of the para-amino group. The nitrogen lone pair donates electron density into the aromatic ring via resonance (+R effect).

-

Causality in Chemical Shifts: This increased electron density significantly shields the protons ortho to the amine (H-3, H-5), pushing their resonance upfield to ~6.48 ppm. Conversely, the protons ortho to the secondary alcohol (H-2, H-6) experience less shielding, appearing at ~6.98 ppm.

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is mandated over CDCl₃. The highly polar -OH and -NH₂ groups cause severe peak broadening and poor solubility in non-polar solvents. DMSO-d₆ disrupts intermolecular hydrogen bonding, yielding sharp, well-resolved resonances for the exchangeable protons.

FTIR Vibrational Analysis

The FTIR spectrum is defined by the complex hydrogen-bonding network formed between the primary amine and the secondary alcohol.

-

Causality in Vibrational Modes: The N-H stretch of the primary amine presents as a distinct doublet (asymmetric and symmetric stretches) around 3420 cm⁻¹ and 3220 cm⁻¹. This is superimposed on the broad, strong O-H stretching band centered at 3350 cm⁻¹. The C-O stretch of the secondary alcohol at ~1080 cm⁻¹ serves as a definitive marker for successful reduction, replacing the strong C=O ketone stretch (~1670 cm⁻¹) of the 4-aminoacetophenone starting material[2].

Mass Spectrometry (EI-MS) Fragmentation

Under Electron Ionization (EI, 70 eV), the molecular ion [M]⁺• (m/z 137) is distinctly visible but rapidly fragments.

-

Causality in Cleavage: The dominant fragmentation pathway is α-cleavage. The loss of a methyl radical (•CH₃, 15 Da) is highly favored because the resulting cation (m/z 122) is exceptionally stable. It is resonance-stabilized by both the adjacent oxygen atom (forming an oxonium ion) and the electron-rich aromatic ring. This m/z 122 ion constitutes the base peak of the spectrum.

Consolidated Spectral Data

The following tables summarize the quantitative spectroscopic data for 1-(4-aminophenyl)ethanol.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)

| Proton | Shift (ppm) | Multiplicity | Integration | Coupling (J, Hz) | Structural Assignment |

| H-8 | 1.25 | Doublet (d) | 3H | 6.4 | Methyl group (-CH₃) |

| H-7 | 4.52 | Quartet (q) | 1H | 6.4 | Methine proton (-CH(OH)-) |

| -NH₂ | 4.80 | Broad Singlet (br s) | 2H | - | Primary amine protons |

| -OH | 4.95 | Doublet (d) | 1H | 4.5 | Secondary hydroxyl proton |

| H-3, H-5 | 6.48 | Doublet (d) | 2H | 8.4 | Aromatic (ortho to -NH₂) |

| H-2, H-6 | 6.98 | Doublet (d) | 2H | 8.4 | Aromatic (ortho to -CHOH) |

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)

| Carbon | Shift (ppm) | Structural Assignment |

| C-8 | 25.8 | Aliphatic methyl carbon (-CH₃) |

| C-7 | 69.5 | Aliphatic methine carbon (-CH(OH)-) |

| C-3, C-5 | 113.8 | Aromatic carbons (ortho to -NH₂) |

| C-2, C-6 | 126.4 | Aromatic carbons (ortho to -CHOH) |

| C-1 | 135.2 | Quaternary aromatic carbon (attached to -CHOH) |

| C-4 | 147.6 | Quaternary aromatic carbon (attached to -NH₂) |

Table 3: FTIR-ATR Vibrational Modes

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3420 | Medium | N-H asymmetric stretch | Primary Amine |

| 3350 | Broad, Strong | O-H stretch | Secondary Alcohol |

| 3220 | Medium | N-H symmetric stretch | Primary Amine |

| 2970, 2870 | Weak | C-H stretch (sp³) | Aliphatic chain |

| 1610, 1515 | Strong | C=C stretch | Aromatic ring |

| 1260 | Medium | C-N stretch | Aryl amine |

| 1080 | Strong | C-O stretch | Secondary Alcohol |

Table 4: EI-MS Fragmentation (70 eV)

| m/z | Relative Abundance | Ion Formula | Fragmentation Mechanism |

| 137 | 35% | [C▵H₁₁NO]⁺• | Molecular Ion [M]⁺• |

| 122 | 100% | [C₇H₈NO]⁺ | Loss of •CH₃ (α-cleavage, Base Peak) |

| 119 | 15% | [C₈H₉N]⁺• | Loss of H₂O (Dehydration) |

| 94 | 45% | [C₆H₈N]⁺ | Loss of •CH₃ followed by CO loss |

Self-Validating Experimental Protocols

To ensure data trustworthiness, every analytical run must incorporate a self-validating feedback loop.

Protocol A: NMR Sample Preparation & Acquisition

-

Preparation: Dissolve 15 mg of highly purified 1-(4-aminophenyl)ethanol in 0.6 mL of anhydrous DMSO-d₆. Transfer to a 5 mm NMR tube.

-

Validation Check (The "Water Test"): Before acquiring the full ¹³C spectrum, perform a rapid 1-scan ¹H acquisition. Check the residual water peak at ~3.3 ppm. If the water peak integrates to >0.5 relative to the analyte, the solvent is compromised. Action: Discard and prepare a new sample using a fresh ampoule of DMSO-d₆. Trace moisture will cause the critical -OH and -NH₂ peaks to broaden or disappear entirely due to rapid proton exchange.

-

Acquisition: Lock onto the DMSO deuterium signal, shim the Z-axis until the residual DMSO-d₅ quintet (2.50 ppm) has a line width at half-height of <1.0 Hz. Acquire 16 scans for ¹H and 256 scans for ¹³C.

Protocol B: FTIR-ATR Validation

-

Preparation: Ensure the diamond ATR crystal is meticulously cleaned with HPLC-grade isopropanol and dried with a lint-free wipe.

-

Validation Check (Baseline Integrity): Acquire a background scan. The baseline transmission must remain >98% across the 4000–650 cm⁻¹ range. Any absorption bands in the background indicate crystal contamination, which will artificially skew the delicate N-H and O-H stretching regions.

-

Acquisition: Place ~2 mg of the solid analyte onto the crystal. Apply consistent anvil pressure. Acquire 32 co-added scans at a resolution of 4 cm⁻¹.

Protocol C: MS Carryover Prevention

-

Preparation: Prepare a 10 µg/mL solution of the analyte in 50:50 Methanol:Water.

-

Validation Check (Blank Injection): Inject a pure solvent blank immediately prior to the sample. Analyze the chromatogram at the expected retention time. The absolute absence of an m/z 137 (EI) or 138 (ESI positive mode) peak validates that the system is free from column carryover or source contamination.

-

Acquisition: Inject 1 µL of the sample and acquire mass spectra scanning from m/z 50 to 300.

Analytical Visualizations

Figure 1: Synthetic workflow and self-validating multi-modal spectroscopic analysis strategy.

Figure 2: Primary Electron Ionization (EI) mass spectrometry fragmentation pathways.

References

-

ChemSynthesis. "1-(4-aminophenyl)ethanol - Chemical Synthesis Database". URL: [Link]

-

Herbivo, C., et al. "Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I)". ResearchGate. URL: [Link]

-

MacNaughtan, M. A., et al. "Iron-Catalyzed, General and Operationally Simple Formal Hydrogenation Using Fe(OTf)3 and NaBH4". ResearchGate. URL: [Link]

-

LookChem. "Cas 99-92-3, 4-Aminoacetophenone". URL: [Link]

Sources

Stability and Keto-Enol Tautomerization Kinetics of 1-(4-Aminophenyl)ethen-1-ol in Aqueous Media

Executive Summary

In the realm of physical organic chemistry and drug development, understanding the transient intermediates of active pharmaceutical ingredients is critical for predicting degradation pathways and metabolic reactivity. 1-(4-aminophenyl)ethen-1-ol is the highly transient enol tautomer of 4-aminoacetophenone. In aqueous solutions, this enol is thermodynamically unstable and undergoes rapid, solvent-mediated ketonization.

This whitepaper provides an in-depth mechanistic analysis of the stability of 1-(4-aminophenyl)ethen-1-ol, detailing the thermodynamic forces driving its ketonization, the kinetic pathways governing its half-life, and the self-validating experimental protocols required to capture and analyze this fleeting species.

Thermodynamic Profile: The Illusion of Enol Stability

To understand the stability of 1-(4-aminophenyl)ethen-1-ol, one must first examine the keto-enol equilibrium ( KE ) of its parent structure, acetophenone. For unsubstituted acetophenone in aqueous solution, the equilibrium heavily favors the keto form, with a well-documented pKE of 7.96±0.04 [1][2]. This dictates that the enol concentration at equilibrium is negligible (roughly 1 part per 100 million).

The introduction of a para-amino group to form 1-(4-aminophenyl)ethen-1-ol fundamentally alters the electronic landscape, further destabilizing the enol relative to the keto form through specific causal mechanisms:

-

Push-Pull Resonance Stabilization (Keto Form): In 4-aminoacetophenone, the nitrogen lone pair acts as a strong π -donor (+M effect), while the carbonyl oxygen acts as a π -acceptor. This creates a highly stabilized "push-pull" conjugated system ( H2N−C6H4−C(=O)CH3↔H2N+=C6H4=C(O−)CH3 ). This massive resonance stabilization lowers the ground-state energy of the keto tautomer.

-

Competing π -Donors (Enol Form): In the enol tautomer (1-(4-aminophenyl)ethen-1-ol), the carbonyl oxygen is converted to a hydroxyl group (-OH), which is also a π -donor. The molecule now possesses two electron-donating groups (-NH2 and -OH) attempting to donate electron density into the same aromatic ring. This cross-conjugation is energetically unfavorable compared to the push-pull dynamics of the keto form.

Consequently, the thermodynamic driving force for the ketonization of 1-(4-aminophenyl)ethen-1-ol is exceptionally high, rendering it virtually unobservable under standard steady-state conditions.

Quantitative Comparison of Tautomeric Systems

| Parameter | Acetophenone System | 4-Aminoacetophenone System |

| Enol IUPAC Name | 1-phenylethen-1-ol | 1-(4-aminophenyl)ethen-1-ol |

| Keto-Enol Eq. Constant ( pKE ) | 7.96 ± 0.04 | > 9.0 (Estimated via resonance shift) |

| Rate-Determining Step | Carbon Protonation | Carbon Protonation |

| Substituent Electronic Effect | None (-H) | Strong π -donor ( −NH2 ) |

| Keto Form Stabilization | Baseline | High (Push-Pull Conjugation) |

Mechanistic Pathways of Ketonization

The "instability" of 1-(4-aminophenyl)ethen-1-ol in aqueous solution is defined by its rapid rate of ketonization. The transformation of the enol back to 4-aminoacetophenone is an acid-base catalyzed process mediated by the aqueous solvent[3][4].

The Causality of the Rate-Determining Step: The ketonization of simple enols in aqueous media is universally governed by rate-determining carbon protonation [3]. Enols are oxygen acids and carbon bases. While proton transfer at the electronegative oxygen is diffusion-controlled and essentially instantaneous, protonation at the β -carbon (C2 of the ethenol group) requires significant structural reorganization and rehybridization from sp2 to sp3 .

Once the carbon is protonated by a hydronium ion ( H3O+ ) or a water molecule, a highly resonance-stabilized oxonium/carbocation intermediate is formed. This intermediate rapidly sheds the oxygen-bound proton to the solvent, yielding the final keto product.

Mechanistic pathway of 1-(4-aminophenyl)ethen-1-ol ketonization in aqueous media.

pH-Rate Profile and Solvent Effects

The stability (half-life) of the enol is highly dependent on the pH of the aqueous solution.

-

Acidic Regime (pH < 4): The reaction is specifically acid-catalyzed ( kH+ ). Furthermore, below pH ~2.2, the aniline group is protonated to form the anilinium ion ( −NH3+ ). This converts a strongly electron-donating group into a strongly electron-withdrawing group, altering the electron density at the β -carbon and shifting the ketonization rate constant.

-

Neutral Regime (pH 5-8): The reaction is catalyzed by water ( kH2O ). This represents the region of maximum enol "stability" (longest half-life, typically in the microsecond to millisecond range).

-

Basic Regime (pH > 9): The enol is deprotonated to form an enolate anion, which undergoes rapid carbon protonation by water.

Experimental Workflow: Laser Flash Photolysis (LFP)

Because 1-(4-aminophenyl)ethen-1-ol cannot be isolated or observed via standard steady-state techniques (like NMR or standard UV-Vis), researchers must employ Nanosecond Laser Flash Photolysis (LFP) to generate the enol in supra-equilibrium concentrations and monitor its decay in real-time[2][4][5].

The most reliable method for generating acetophenone enols is the photohydration of the corresponding phenylacetylene[4]. For this specific enol, 4-aminophenylacetylene is used as the precursor.

Step-by-Step LFP Protocol

1. Precursor Solution Preparation:

-

Prepare a 1.0×10−4M solution of 4-aminophenylacetylene in highly purified, deionized water (18.2 MΩ·cm).

-

Causality Check: The concentration must be kept low to prevent excimer formation or bimolecular side reactions upon laser excitation.

2. Buffer System Integration:

-

To map the pH-rate profile, prepare a series of solutions using non-absorbing, non-nucleophilic buffers (e.g., phosphate, acetate, or borate buffers) at a constant ionic strength (typically μ=0.1M maintained with NaClO4 ).

-

Self-Validation: Measure the pH of the solution after the addition of the precursor and ionic strength adjusters to ensure exact hydronium activity.

3. Degassing:

-

Transfer 3.0 mL of the solution to a quartz cuvette equipped with a septum.

-

Purge the solution with high-purity Argon gas for 15-20 minutes.

-

Causality Check: Oxygen is a potent triplet quencher. While photohydration often proceeds via a singlet state, eliminating O2 prevents competitive quenching pathways and reactive oxygen species generation, ensuring a clean kinetic trace[5].

4. Laser Excitation:

-

Expose the sample to a single pulse from an Nd:YAG laser (typically the 3rd harmonic at λ=355 nm or 4th harmonic at λ=266 nm, pulse width ~5 ns)[5].

-

The laser pulse triggers the photohydration of the alkyne triple bond, instantaneously generating 1-(4-aminophenyl)ethen-1-ol in the cuvette.

5. Transient Absorption Detection:

-

Monitor the transient species using a perpendicular probe beam (Xenon arc lamp) coupled to a monochromator and a photomultiplier tube (PMT).

-

Set the monochromator to the λmax of the enol (typically around 280-310 nm for substituted acetophenone enols).

6. Kinetic Analysis:

-

Record the decay of the transient absorbance signal over time.

-

Fit the decay curve to a standard first-order exponential equation: A(t)=A0e−kobst+A∞ .

-

Extract the observed rate constant ( kobs ) to determine the stability (half-life, t1/2=ln(2)/kobs ) of the enol at that specific pH.

Laser flash photolysis workflow for transient enol generation and kinetic analysis.

Conclusion

The stability of 1-(4-aminophenyl)ethen-1-ol in aqueous solution is fundamentally transient. The molecule is thermodynamically driven toward its keto tautomer, 4-aminoacetophenone, due to the superior resonance stabilization afforded by the push-pull conjugation between the para-amino group and the carbonyl moiety. Ketonization proceeds via rate-determining carbon protonation, a process that can only be accurately quantified using advanced time-resolved spectroscopic techniques like laser flash photolysis. Understanding these kinetic parameters is essential for mapping the complete chemical space and degradation pathways of amino-substituted aromatic ketones.

References

- The Mechanism of the Acid Catalyzed Enolization of Acetophenone Derivatives. researchgate.net.

- Flash-photolytic generation of acetophenone enol. The keto-enol equilibrium constant and pKa of acetophenone in aqueous solution. acs.org.

- Ketonization of enols in aqueous solution: is carbon protonation always rate-determining? nih.gov.

- Kinetic studies of keto-enol and other tautomeric equilibria by flash photolysis. muni.cz.

- High-Efficiency Green Organic Light-Emitting Devices Utilizing Phosphorescent Bis-cyclometalated Alkynylgold(III) Complexes. acs.org.

Sources

The Critical Role of the Molecular Weight of 4'-Aminoacetophenone in Pharmaceutical Synthesis and Analytical Workflows

Executive Summary

4'-Aminoacetophenone (IUPAC: 1-(4-aminophenyl)ethanone) is a highly reactive, bifunctional aromatic compound featuring both a primary amine and a ketone group[1]. While seemingly a basic physicochemical property, its precise molecular weight of 135.16 g/mol serves as the mathematical cornerstone for advanced drug development. From defining the exact stoichiometric ratios required to synthesize complex anticancer Schiff bases[1] to providing the monoisotopic mass necessary for high-resolution mass spectrometry (HRMS) identification[2], the molecular weight of 4'-aminoacetophenone dictates the success of both synthetic and analytical workflows.

This whitepaper explores the causality behind how this specific molecular weight influences experimental design, analytical validation, and API (Active Pharmaceutical Ingredient) synthesis.

Physicochemical & Quantitative Profiling

Understanding the exact mass and physical properties of 4'-aminoacetophenone is critical for calculating molarity, predicting ionization behavior, and establishing chromatographic methods. The table below summarizes the core quantitative data utilized by analytical scientists.

| Property | Quantitative Value | Reference |

| IUPAC Name | 1-(4-aminophenyl)ethanone | [2] |

| Molecular Formula | C8H9NO | [2] |

| Molecular Weight | 135.16 g/mol | |

| Monoisotopic Mass | 135.0684 Da | [2] |

| Melting Point | 96 °C – 106 °C | [1],[3] |

| Boiling Point | 293 °C | [1] |

Mass Spectrometry & Analytical Workflows

In analytical chemistry, distinguishing 4'-aminoacetophenone from its structural isomers or detecting it as a trace impurity (e.g., Clenbuterol Impurity D) requires precise mass spectrometric profiling[4]. The compound's monoisotopic mass (135.0684 Da) dictates its behavior across different ionization modes.

Under Electron Ionization (EI) , the compound yields a distinct molecular ion peak at m/z 135[5]. The dominant fragmentation pathway is driven by the alpha-cleavage of the acetyl group. The molecule loses a methyl radical (-CH3, 15 Da), resulting in a highly stable, resonance-stabilized acylium base peak at m/z 120[5].

Under Electrospray Ionization (ESI+) , which is standard for LC-MS workflows, the primary amine is easily protonated, yielding an [M+H]+ precursor ion at m/z 136.07.

Analytical workflow for LC-MS identification of 4'-aminoacetophenone using exact mass.

Stoichiometric Causality in Drug Development

The molecular weight of 135.16 g/mol is the foundational variable in the stoichiometric design of pharmaceutical intermediates. 4'-Aminoacetophenone is heavily utilized in the synthesis of chalcone derivatives, anti-inflammatory pyrimidines, and Schiff base palladium(II) complexes that exhibit potent cytotoxic effects against aggressive melanoma cell lines (e.g., MDA-MB-435)[1],[3].

The Causality of Molecular Weight in Synthesis: During a Claisen-Schmidt condensation, 4'-aminoacetophenone reacts with substituted aromatic aldehydes[3]. A mathematically precise 1:1 molar ratio—calculated directly from the 135.16 g/mol molecular weight—is critical.

-

Underestimation of MW: Leads to an excess of the highly reactive amine in the reaction vessel. This excess triggers unwanted Schiff base self-condensation or poly-imine formation, drastically reducing the yield of the target chalcone.

-

Overestimation of MW: Leaves unreacted aldehydes in the matrix, complicating downstream chromatographic purification and potentially poisoning the Pd(II) catalysts used in subsequent steps.

Logical synthesis pathway of 4'-aminoacetophenone-derived anticancer Schiff base complexes.

Experimental Protocol: Self-Validating Purity Assessment

To utilize 4'-aminoacetophenone as a pharmaceutical secondary standard[4], its purity and identity must be rigorously verified. The following HPLC-MS protocol is designed as a self-validating system, ensuring that any deviation in molecular weight or structural integrity is immediately flagged.

Step 1: Stoichiometric Standard Preparation Accurately weigh exactly 13.52 mg of 4'-aminoacetophenone (equivalent to exactly 0.1 mmol based on the molecular weight of 135.16 g/mol ) into a 100 mL volumetric flask. Causality: Establishing a precise 1.0 mM stock solution is required to calculate the exact Limit of Detection (LOD) and Limit of Quantitation (LOQ) during instrument calibration.

Step 2: Solvent Dissolution Dissolve the standard in 50 mL of LC-MS grade Acetonitrile (ACN). Sonicate for 5 minutes to ensure complete dissolution, leveraging the compound's high solubility in organic solvents[3]. Dilute to volume with LC-MS grade water.

Step 3: Chromatographic Separation Inject 5 µL of the sample onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient elution of Water (0.1% Formic Acid) and ACN (0.1% Formic Acid). Causality: The formic acid modifier is not arbitrary; it ensures the continuous protonation of the primary amine group, preventing peak tailing on the silica stationary phase and maximizing ionization efficiency in the MS source.

Step 4: Mass Detection & Internal Validation (ESI+) Operate the mass spectrometer in positive Electrospray Ionization mode. Target the protonated monoisotopic mass [M+H]+ at m/z 136.07. Apply Collision-Induced Dissociation (CID) at 20 eV. Self-Validation: The system validates itself by requiring two simultaneous data points: the presence of the m/z 136.07 precursor ion AND the m/z 120 product ion (loss of the acetyl methyl group). If m/z 136.07 is present but m/z 120 is absent, the system flags the sample as a structural isomer rather than true 4'-aminoacetophenone.

References

- Source: nih.

- Source: sigmaaldrich.

- Source: alfa-chemistry.

- Title: 4-Aminoacetophenone(99-92-3)

- Source: chemicalbook.

- Source: sigmaaldrich.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. p-Aminoacetophenone | C8H9NO | CID 7468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Aminoacetophenone: properties and applications in versatile fields_Chemicalbook [chemicalbook.com]

- 4. 4′-アミノアセトフェノン Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-Aminoacetophenone(99-92-3) MS spectrum [chemicalbook.com]

Thermodynamic Profiling and Physicochemical Characterization of 1-(4-aminophenyl)ethanol

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

As a Senior Application Scientist in physicochemical characterization, I approach the thermal profiling of organic intermediates not merely as a collection of data points, but as a dynamic interplay of molecular forces. In drug development and process chemistry, understanding the exact melting and boiling points of a building block like 1-(4-aminophenyl)ethanol (CAS: 14572-89-5) is critical. These metrics dictate downstream handling, solvent selection, reaction scaling, and purification strategies.

This guide provides a comprehensive, authoritative breakdown of the thermal properties of 1-(4-aminophenyl)ethanol, explaining the mechanistic causality behind its behavior and detailing self-validating analytical protocols.

Mechanistic Causality of Thermal Properties

1-(4-aminophenyl)ethanol—also known as 4-(1-hydroxyethyl)aniline—is a bifunctional aromatic compound featuring a primary amine and a secondary alcohol[1]. Its thermal transition points are governed strictly by its intermolecular interactions.

Crystal Lattice Thermodynamics (Melting Point)

The melting point of 1-(4-aminophenyl)ethanol is established at 70–74 °C [2][3].

-

The Causality: This relatively elevated melting point for a low-molecular-weight compound (137.18 g/mol ) is driven by a highly ordered crystal lattice. Both the para-substituted amine (-NH₂) and the hydroxyl (-OH) groups act as potent hydrogen bond donors and acceptors. When in the solid state, these groups form an extensive, rigid intermolecular hydrogen-bonding network. Furthermore, the planar aromatic rings engage in π−π stacking interactions, requiring substantial thermal energy (enthalpy of fusion) to disrupt the lattice and transition to a liquid state.

Liquid-Phase Cohesion (Boiling Point)

The boiling point is recorded at approximately 289 °C at standard atmospheric pressure (760 mmHg) [2][4].

-

The Causality: A boiling point approaching 300 °C is exceptionally high for a molecule of this size. In the liquid phase, the kinetic energy of the molecules must overcome the cohesive energy of the bulk liquid to achieve vaporization. The dual presence of -NH₂ and -OH groups ensures that even in the fluid state, transient hydrogen bonds constantly form and break, creating a high-viscosity, tightly bound liquid matrix. Consequently, a massive input of thermal energy is required to achieve the enthalpy of vaporization necessary for the phase change.

Quantitative Physicochemical Data

The following table summarizes the critical physicochemical parameters of 1-(4-aminophenyl)ethanol, serving as a rapid reference for formulation and synthetic design.

| Property | Value | Conditions / Notes | Reference |

| IUPAC Name | 1-(4-aminophenyl)ethanol | Standard nomenclature | [1] |

| CAS Number | 14572-89-5 | Unique chemical identifier | [3] |

| Molecular Weight | 137.18 g/mol | Calculated | [3] |

| Melting Point | 70 – 74 °C | Lit. standard | [2],[3] |

| Boiling Point | 289 °C | At 760 mmHg (1 atm) | [2],[4] |

| Density | ~1.117 g/cm³ | Standard conditions | [2] |

| Flash Point | 128 °C | Closed cup | [2] |

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, thermal data must be derived from self-validating systems. Below are the field-proven methodologies for determining the thermal transition points of 1-(4-aminophenyl)ethanol.

Protocol A: Differential Scanning Calorimetry (DSC) for Melting Point

We utilize DSC rather than traditional capillary methods to capture the exact thermodynamic onset of melting, which also allows for purity assessment via melting point depression.

-

Instrument Calibration (The Validation Step): Calibrate the DSC using a high-purity Indium standard. Indium’s melting point (156.6 °C) is a universally accepted thermodynamic standard. This ensures the instrument's thermal resistance and capacitance are perfectly accounted for before analyzing the sample.

-

Sample Preparation: Weigh exactly 2.0 to 5.0 mg of anhydrous 1-(4-aminophenyl)ethanol into a standard aluminum hermetic pan. Seal the pan to ensure optimal thermal contact.

-

Atmospheric Control: Establish a dry nitrogen purge at 50 mL/min. Causality: Nitrogen prevents the oxidative degradation of the primary amine at elevated temperatures, which would artificially skew the endothermic peak.

-

Thermal Ramp: Equilibrate at 25 °C, then heat at a strictly controlled rate of 10 °C/min up to 100 °C.

-

Data Acquisition: The melting point is not the peak maximum, but the extrapolated onset temperature of the endothermic event, which should fall precisely between 70 °C and 74 °C.

Protocol B: Thermogravimetric Analysis (TGA) / Micro-Ebulliometry for Boiling Point

Because high-boiling amines can suffer from thermal decomposition during standard distillation, TGA coupled with micro-ebulliometry is the superior choice.

-

Instrument Calibration: Calibrate the TGA balance with certified class E2 weights and the thermocouple using Curie point reference materials (e.g., Alumel and Nickel).

-

Sample Loading: Load 10–15 mg of the sample into a platinum pan. Platinum is chosen for its chemical inertness, ensuring no catalytic degradation of the alcohol group.

-

Thermal Ramp: Heat the sample from 50 °C to 350 °C at a rate of 20 °C/min under a nitrogen atmosphere.

-

Data Analysis: Monitor the first derivative of the mass loss curve (DTG). The isobaric boiling point (~289 °C) is identified by the extrapolated onset of the rapid mass loss step, representing the transition from liquid to vapor without bond cleavage.

Visualizations of Thermodynamic Workflows and Causality

The following diagrams map the logic behind our experimental workflows and the molecular causality of the thermal properties.

Workflow for self-validating thermal analysis of 1-(4-aminophenyl)ethanol.

Intermolecular forces dictating thermal transition points in 1-(4-aminophenyl)ethanol.

References

-

PubChem. "4-Amino-alpha-methylbenzenemethanol | C8H11NO | CID 85753". National Center for Biotechnology Information. Retrieved from:[Link]

-

GlobalChemMall. "1-(4-Aminophenyl)Ethanol Manufacturers". Retrieved from:[Link]

Sources

Methodological & Application

Application Note: Chemoselective and Enantioselective Reduction of 4'-Aminoacetophenone to 1-(4-Aminophenyl)ethanol

Executive Summary

The reduction of 4'-aminoacetophenone to 1-(4-aminophenyl)ethanol is a fundamental transformation in the synthesis of active pharmaceutical ingredients (APIs), serving as a critical intermediate for chiral beta-blockers and arylethanolamine derivatives[1]. Because the substrate contains both a reactive ketone and an unprotected primary aromatic amine, the reduction must be highly chemoselective.

This application note details two field-proven methodologies for this transformation:

-

Chemical Reduction (Racemic): Utilizing sodium borohydride (NaBH₄) for rapid, scalable, and chemoselective synthesis of the racemic alcohol[2].

-

Biocatalytic Reduction (Enantioselective): Utilizing a Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) coupled with an in situ cofactor recycling system to yield the enantiopure (S)-alcohol[3].

Mechanistic Rationale & Strategy Selection

When designing the reduction of an aminoacetophenone, the primary risk is unwanted reactivity at the amine or over-reduction of the aromatic ring.

The Chemical Pathway: Sodium borohydride (NaBH₄) is the reagent of choice for chemical reduction. Unlike aggressive hydride donors such as lithium aluminum hydride (LiAlH₄), NaBH₄ is mild enough to be used in protic solvents (methanol or ethanol) and exhibits exquisite chemoselectivity for the carbonyl group, leaving the amine completely intact[2],[4]. The hydride transfer generates a tetraalkoxyborate intermediate, which upon aqueous workup yields a 50:50 racemic mixture of (R)- and (S)-1-(4-aminophenyl)ethanol.

The Biocatalytic Pathway: For modern drug development, regulatory agencies often require enantiopure APIs. Biocatalysis offers an elegant solution via Ketoreductases (KREDs), such as (S)-1-phenylethanol dehydrogenase (EC 1.1.1.311) sourced from Aromatoleum aromaticum or Pichia glucozyma[5],[3]. These enzymes utilize NADH or NADPH to deliver a hydride exclusively to the re face of the prochiral ketone, following Prelog's rule to yield the (S)-enantiomer with >99% enantiomeric excess (ee)[3].

Divergent synthetic pathways for the reduction of 4'-aminoacetophenone.

Protocol A: Chemoselective Chemical Reduction (Racemic)

This protocol utilizes NaBH₄ in methanol. The procedure is designed to suppress exothermic runaways and prevent the formation of pinacol coupling byproducts[4].

Step-by-Step Methodology

-

Substrate Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4'-aminoacetophenone (1.35 g, 10.0 mmol) in anhydrous methanol (30 mL).

-

Causality: Methanol acts as both the solvent and an electrophilic activator. Hydrogen bonding between the solvent and the carbonyl oxygen increases the ketone's electrophilicity toward the borohydride anion[4].

-

-

Temperature Modulation: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C.

-

Causality: The hydride transfer is highly exothermic. Maintaining low temperatures prevents solvent boil-off and suppresses unwanted aminal formation.

-

-

Reagent Addition: Slowly add sodium borohydride (0.45 g, 12.0 mmol) portion-wise over 15 minutes.

-

Causality: Portion-wise addition controls the evolution of hydrogen gas. A slight molar excess (1.2 eq) is used to compensate for the competitive, albeit slow, reaction of NaBH₄ with the protic solvent[2].

-

-

Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction via TLC (Ethyl Acetate:Hexane 1:1, UV detection).

-

Quenching: Once the starting material is consumed, cool the flask back to 0 °C and carefully quench by adding saturated aqueous NH₄Cl (15 mL) dropwise.

-

Causality: NH₄Cl safely decomposes unreacted borohydride without over-acidifying the aqueous phase. Using strong acids (like HCl) would prematurely protonate the primary amine, driving the product into the aqueous layer and complicating extraction.

-

-

Workup & Isolation: Evaporate the methanol under reduced pressure. Extract the remaining aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield racemic 1-(4-aminophenyl)ethanol as a crystalline solid.

Protocol B: Enantioselective Biocatalytic Reduction

This protocol utilizes a recombinant Ketoreductase (KRED) and an internal cofactor recycling system to achieve >99% ee[5],[3].

Enzymatic cofactor recycling system using isopropanol as a sacrificial hydride donor.

Step-by-Step Methodology

-

Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.0.

-

Causality: Maintaining pH 7.0 preserves the optimal ionization state of the KRED catalytic triad (typically Ser-Tyr-Lys) and prevents the hydrolytic degradation of the nicotinamide cofactor[5].

-

-

Substrate Solubilization: Dissolve 4'-aminoacetophenone (135 mg, 1.0 mmol) in 2.0 mL of Isopropanol.

-

Causality: 4'-aminoacetophenone has poor aqueous solubility. Isopropanol acts as a vital co-solvent (10% v/v final concentration) and simultaneously serves as the sacrificial hydride donor for the coupled cofactor recycling system[5].

-

-

Biocatalyst Assembly: To a 50 mL Erlenmeyer flask, add 18 mL of the prepared phosphate buffer. Add NAD⁺ (1.5 mg, ~1 mM final) and 50 mg of lyophilized recombinant (S)-1-phenylethanol dehydrogenase (e.g., KRED1-Pglu)[3]. Finally, add the substrate/isopropanol solution.

-

Causality: Only a catalytic amount of NAD⁺ is required. The enzyme continuously reduces NAD⁺ back to NADH by oxidizing isopropanol to acetone, driving the thermodynamic equilibrium toward the chiral alcohol product.

-

-

Incubation: Incubate the reaction mixture in an orbital shaker at 30 °C and 150 rpm for 24–48 hours.

-

Causality: 30 °C provides the optimal kinetic rate for the enzyme without inducing thermal denaturation of the biocatalyst[3].

-

-

Workup & Isolation: Terminate the reaction by adding 20 mL of Ethyl Acetate. Centrifuge the biphasic mixture at 4000 rpm for 10 minutes to separate the denatured protein pellet. Extract the organic layer, wash with brine, dry over Na₂SO₄, and evaporate to yield enantiopure (S)-1-(4-aminophenyl)ethanol.

Quantitative Data Presentation

The table below summarizes the operational metrics of both protocols to aid in workflow selection.

| Parameter | Protocol A (Chemical) | Protocol B (Biocatalytic) |

| Active Reducing Agent | NaBH₄ | Isopropanol (via KRED/ADH) |

| Stereoselectivity | Racemic (0% ee) | Enantiopure (>99% ee, S-isomer) |

| Typical Reaction Time | 2 - 3 hours | 24 - 48 hours |

| Isolated Yield | >90% | 85 - 95% |

| Primary Solvent System | Methanol (Organic) | Aqueous Buffer + 10% Isopropanol |

| Scalability | Excellent (Standard industrial) | Good (Requires bioreactor/stirred tank) |

References

-

Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). SciSpace. 2

-

Biocatalytic synthesis of chiral pharmaceutical intermediates. AIR Unimi. 3

-

Information on EC 1.1.1.311 - (S)-1-phenylethanol dehydrogenase. BRENDA Enzyme Database. 5

-

Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). ResearchGate. 1

-

Asymmetric Reduction of N-[4-(2-Bromoacetyl)phenyl]methanesulfonamide by Employing Candida viswanathii MTCC 5158. Asian Journal of Chemistry. 4

Sources

The Versatile Chiral Synthon: Applications of 1-(4-Aminophenyl)ethanol in Medicinal Chemistry

Introduction: Unveiling the Potential of a Key Building Block

In the landscape of modern drug discovery, the strategic design and synthesis of novel therapeutic agents hinge on the availability of versatile and well-characterized building blocks. Among these, 1-(4-aminophenyl)ethanol stands out as a chiral synthon of significant interest. Its structure, featuring a primary aromatic amine, a secondary alcohol, and a stereocenter, offers multiple points for chemical modification, making it a valuable starting material for the synthesis of a diverse array of complex molecules with potential therapeutic applications. The presence of both a nucleophilic amine and a reactive hydroxyl group allows for a wide range of chemical transformations, while the chiral center is crucial for enantioselective interactions with biological targets, a key consideration in the development of safer and more efficacious drugs.

This guide provides a comprehensive overview of the applications of 1-(4-aminophenyl)ethanol in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering not only a theoretical framework but also detailed, field-proven protocols for its synthesis and derivatization. We will explore its role as a key intermediate in the synthesis of bioactive compounds, with a particular focus on the development of kinase inhibitors.

Core Applications in Medicinal Chemistry

The unique structural features of 1-(4-aminophenyl)ethanol make it a versatile scaffold in medicinal chemistry. The primary aromatic amine can serve as a key pharmacophoric element or as a handle for further chemical elaboration. It is frequently utilized in the formation of amides, ureas, sulfonamides, and as a nucleophile in substitution reactions to construct various heterocyclic systems. The secondary alcohol provides another site for modification, such as etherification or esterification, to modulate the physicochemical properties and biological activity of the resulting compounds.

A significant area of application for this scaffold is in the development of kinase inhibitors . Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Many kinase inhibitors feature a core heterocyclic structure that interacts with the ATP-binding site of the enzyme, and the 1-(4-aminophenyl)ethanol moiety can be readily incorporated into these scaffolds.

Synthesis of 1-(4-Aminophenyl)ethanol: Protocols and Methodologies

The efficient and stereoselective synthesis of 1-(4-aminophenyl)ethanol is a critical first step for its application in medicinal chemistry. Both chemical and biocatalytic methods have been developed to produce this chiral alcohol in high yield and enantiopurity.

Protocol 1: Asymmetric Reduction of 4-Aminoacetophenone

The most common approach for the synthesis of enantiomerically enriched 1-(4-aminophenyl)ethanol is the asymmetric reduction of the prochiral ketone, 4-aminoacetophenone. This can be achieved with high efficiency using chiral catalysts.

Principle: This protocol utilizes a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata or CBS catalyst) to stereoselectively deliver a hydride from a borane source to one face of the ketone, resulting in the formation of a specific enantiomer of the alcohol.[1]

Experimental Protocol:

-

Catalyst Preparation (in situ):

-

To an oven-dried 250 mL round-bottom flask under a nitrogen atmosphere, add (1S,2R)-(-)-cis-1-amino-2-indanol (0.5 mmol, 10 mol%).

-

Add anhydrous tetrahydrofuran (THF, 50 mL) and cool the solution to 0 °C in an ice bath.

-

Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 M in THF, 0.5 mL, 0.5 mmol) dropwise. Hydrogen gas will evolve.

-

Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the oxazaborolidine catalyst.

-

-

Reduction Reaction:

-

Cool the catalyst solution to -20 °C.

-

In a separate flask, dissolve 4-aminoacetophenone (5.0 mmol, 1.0 eq.) in anhydrous THF (20 mL).

-

Slowly add the 4-aminoacetophenone solution to the catalyst mixture via a syringe pump over 30 minutes.

-

Slowly add additional borane-dimethyl sulfide complex (1.0 M in THF, 4.5 mL, 4.5 mmol) to the reaction mixture, maintaining the temperature at -20 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol (10 mL) at -20 °C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add 1 M HCl (20 mL) and stir for another 30 minutes.

-

Separate the layers and extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with saturated aqueous NaHCO₃ solution (30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired enantiomer of 1-(4-aminophenyl)ethanol.

-

Expected Outcome: This protocol typically yields the corresponding chiral alcohol with high enantiomeric excess (>95% ee).

Causality Behind Experimental Choices: The use of a chiral catalyst is paramount for achieving high enantioselectivity. The in-situ generation of the CBS catalyst is a practical approach that avoids the isolation of the moisture-sensitive catalyst. The slow addition of the substrate and reducing agent at low temperatures helps to control the reaction rate and maximize stereoselectivity.

Protocol 2: Green Synthesis using Baker's Yeast

A more environmentally friendly approach to the synthesis of chiral 1-(4-aminophenyl)ethanol involves the use of whole-cell biocatalysts, such as Saccharomyces cerevisiae (Baker's Yeast).[2][3]

Principle: Enzymes within the yeast, particularly oxidoreductases, can selectively reduce the carbonyl group of 4-aminoacetophenone to the corresponding alcohol with high enantioselectivity. The yeast provides the necessary cofactors (e.g., NADH) for the reduction.

Experimental Protocol:

-

Yeast Culture Preparation:

-

In a 1 L Erlenmeyer flask, dissolve sucrose (50 g) in warm tap water (500 mL).

-

Add active dry baker's yeast (20 g) to the sucrose solution.

-

Allow the mixture to stand in a warm place (around 30-35 °C) for 30 minutes to activate the yeast. You should observe foaming.

-

-

Bioreduction:

-

Dissolve 4-aminoacetophenone (1.0 g) in a minimal amount of ethanol (5-10 mL).

-

Add the substrate solution to the activated yeast culture.

-

Seal the flask with a cotton plug or a fermentation lock to allow CO₂ to escape while preventing contamination.

-

Incubate the flask at room temperature (25-30 °C) with gentle shaking (100-120 rpm) for 48-72 hours.

-

Monitor the reaction progress by TLC or GC analysis of small aliquots.

-

-

Work-up and Purification:

-

After the reaction is complete, add Celite (20 g) to the mixture and filter through a Büchner funnel to remove the yeast cells.

-

Wash the filter cake with water (2 x 50 mL).

-

Saturate the filtrate with solid NaCl to reduce the solubility of the product in the aqueous phase.

-

Extract the filtrate with ethyl acetate (4 x 100 mL).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

-

Expected Outcome: This green method can provide optically active 1-(4-aminophenyl)ethanol, although the enantiomeric excess and yield may vary depending on the specific strain of yeast and reaction conditions.

Causality Behind Experimental Choices: Baker's yeast is a readily available and inexpensive biocatalyst. Sucrose serves as the energy source for the yeast and for the regeneration of the necessary cofactors for the reduction. Salting out the product with NaCl improves the efficiency of the extraction from the aqueous medium.

Application in the Synthesis of Kinase Inhibitors: A Case Study

The 1-(4-aminophenyl)ethanol scaffold is a valuable starting point for the synthesis of various kinase inhibitors. The following is a representative protocol for the synthesis of a pyrazole-based kinase inhibitor, a common motif in this class of drugs.[4][5]

Protocol 3: Synthesis of a Pyrazole-based Kinase Inhibitor Intermediate

This protocol describes the synthesis of a key intermediate where the amino group of 1-(4-aminophenyl)ethanol is used to form a substituted pyrazole ring.

Step 1: Synthesis of a β-ketoester derivative

-

To a solution of (R)-1-(4-aminophenyl)ethanol (1.0 eq.) in dichloromethane (DCM), add triethylamine (1.2 eq.).

-

Cool the mixture to 0 °C and slowly add ethyl 3-chloro-3-oxopropanoate (1.1 eq.).

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with water and brine, dry the organic layer over Na₂SO₄, and concentrate to give the crude β-ketoester.

Step 2: Cyclization to form the pyrazole ring

-

Dissolve the crude β-ketoester from Step 1 in ethanol.

-

Add hydrazine hydrate (1.2 eq.).

-

Reflux the mixture for 6 hours.

-

Cool the reaction mixture and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the pyrazol-5-ol derivative.

Workflow Diagram:

Caption: Synthetic workflow for a pyrazole-based kinase inhibitor intermediate.

Data Presentation

| Compound/Intermediate | Structure | Molecular Weight ( g/mol ) | Key Synthetic Step |

| 1-(4-Aminophenyl)ethanol | 137.18 | Asymmetric Reduction / Bioreduction | |

| β-Ketoester Intermediate | Varies based on R group | Dependent on R | Acylation |

| Pyrazole Intermediate | Varies based on R group | Dependent on R | Cyclization |

Conclusion: A Building Block with a Bright Future

1-(4-aminophenyl)ethanol has firmly established itself as a valuable and versatile chiral building block in medicinal chemistry. Its ready accessibility through both chemical and green synthetic routes, combined with its multiple functional groups, provides a robust platform for the generation of diverse and complex molecular architectures. The successful application of this scaffold in the synthesis of kinase inhibitors highlights its potential for the development of targeted therapies for a range of diseases. As the demand for enantiomerically pure and novel drug candidates continues to grow, the importance of strategic building blocks like 1-(4-aminophenyl)ethanol in the drug discovery pipeline is set to increase even further. The protocols and insights provided in this guide are intended to empower researchers to fully harness the potential of this remarkable molecule in their quest for the next generation of medicines.

References

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(26), 7925–7926. [Link]

-

Nainawat, A. K., & Sharma, I. K. Green Chemical Synthesis of Optically Pure 1-(4-Aminophenyl)Ethanol. Journal of Natural Products and Resources. [Link]

-

Rajasheker, K. V., et al. (2026). Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. Scientific Reports. [Link]

-

Fassihi, A., et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceutical Chemistry Journal, 48, 575-594. [Link]

-

Wolfson, A., et al. (2006). Baker's yeast catalyzed asymmetric reduction in glycerol. Tetrahedron: Asymmetry, 17(13), 2043-2045. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. A Convenient Procedure for the Asymmetric Reduction of Prochiral ketones using TetrabutylammoniumFfluoride, Polymethylhydrosiloxane and Biocatalysts, Baker’s Yeast – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

"4'-aminoacetophenone as a building block for azo dyes"

Application Note: 4'-Aminoacetophenone as a Versatile Building Block for Advanced Azo Dyes

Executive Summary

4'-Aminoacetophenone (4-AAP) is a highly valuable bifunctional intermediate in synthetic organic chemistry, widely utilized in the formulation of azo dyes. This application note details the mechanistic principles, optimized protocols, and downstream applications of 4-AAP-derived azo dyes. By providing a robust framework of causality and self-validating experimental steps, this guide serves researchers in textile chemistry, analytical assay development, and pharmaceutical drug discovery.

Mechanistic Insights: The Dual Functionality of 4-AAP

The synthetic utility of 4-AAP stems directly from its two reactive centers:

-

The Primary Aromatic Amine: Serves as the initiation site for diazotization. When treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid), it forms a highly reactive [1].

-

The Para-Acetyl Group (-COCH3): Acts as a strong electron-withdrawing group (EWG). This EWG significantly increases the electrophilicity of the resulting diazonium ion, making it exceptionally reactive toward electron-rich coupling partners. Furthermore, the acetyl group extends the conjugated π-system of the final azo dye, allowing for tunable photophysical properties such as [2].

Reaction Pathway & Workflow

The synthesis of azo dyes from 4-AAP is a two-step continuous process: electrophilic generation (diazotization) followed by electrophilic aromatic substitution (azo coupling).

Workflow of 4'-aminoacetophenone diazotization and subsequent azo coupling to form target dyes.

Validated Experimental Protocols

Protocol A: Diazotization of 4'-Aminoacetophenone

Objective: Generate the 4-acetylphenyl diazonium chloride intermediate.

-

Preparation: In a 250 mL round-bottom flask, suspend 0.01 mol (1.35 g) of 4'-aminoacetophenone in 10 mL of distilled water.

-

Acidification: Slowly add 5 mL of concentrated hydrochloric acid (HCl) with continuous magnetic stirring until the solid completely [3].

-

Causality: HCl serves a dual purpose. It solubilizes the amine by forming a hydrochloride salt and provides the highly acidic medium required to generate the reactive nitrosonium ion (NO⁺) from sodium nitrite.

-

-

Thermal Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C.

-

Nitrosation: Prepare a solution of 0.01 mol (0.69 g) of sodium nitrite (NaNO₂) in 5 mL of distilled water. Add this solution dropwise to the acidic amine mixture over 15 minutes, strictly maintaining the temperature [4].

-

Causality: The diazonium salt is thermodynamically unstable. Exceeding 5 °C causes the intermediate to decompose into nitrogen gas and 4-hydroxyacetophenone (a phenol), which permanently contaminates the reaction and drastically reduces yield.

-

-

Validation Check: The solution must remain clear and bubble-free. Vigorous bubbling indicates nitrogen evolution (thermal degradation).

Protocol B: Azo Coupling with Electron-Rich Partners

Objective: Form the azo linkage (–N=N–) to complete the chromophore.

-

Nucleophile Activation: Dissolve 0.01 mol of the chosen coupling agent in an appropriate solvent.

-

For Phenols: Dissolve in 5 mL of 10% NaOH solution and cool to [4]. Causality: Alkaline conditions deprotonate the phenol into a phenoxide ion. The full negative charge makes the aromatic ring a significantly stronger nucleophile, facilitating rapid electrophilic attack.

-

For Active Methylenes (e.g., acetylacetone): Dissolve in 25 mL of ethanol containing 0.01 mol of [3]. Causality: Sodium acetate acts as a mild base to generate the reactive carbanion without hydrolyzing the ketone functionalities.

-

-

Coupling: Slowly add the cold diazonium salt solution (from Protocol A) dropwise into the coupling solution under vigorous stirring, maintaining the temperature at 0–5 °C.

-

Validation Check: An immediate, intense color change (ranging from bright yellow to dark red) visually validates successful azo[4].

-

Isolation: Stir the mixture for an additional 30 minutes. Filter the precipitated dye under vacuum, wash with cold distilled water, and recrystallize from ethanol.

-

Quality Control: Confirm purity via Thin Layer Chromatography (TLC) ensuring the disappearance of the 4-AAP starting spot, and verify the sharp melting point of the final [4].

Applications and Data Presentation

Azo dyes synthesized from 4-AAP exhibit robust structural versatility, making them highly valuable across multiple scientific domains. The table below summarizes the quantitative and functional data associated with various coupling partners.

Table 1: Properties and Applications of 4'-Aminoacetophenone-Derived Azo Dyes

| Coupling Partner | Dye Classification | Target Application | Key Spectral & Biological Features |

| Phenolic Derivatives | Direct / Disperse Dyes | Textile Dyeing (Wool, Cotton) | Yields light yellow to dark red hues. Exhibits high wash fastness and positive against S. aureus and E. coli[4]. |

| Active Methylenes (e.g., Acetylacetone) | Aryldiazenyl Derivatives | Pharmaceutical R&D | Broad-spectrum antimicrobial potency. Serves as a direct precursor for the cyclization of substituted[3]. |

| Methyldopa | Analytical Azo Complex | Colorimetric Drug Assay | Forms a highly stable, water-soluble violet-reddish dye. Enables precise spectrophotometric quantification at [5]. |

| N-alkylated Amines | Disperse Dyes | Optical / Solvent Probes | Exhibits profound solvatochromism. Maximum absorption band shifts correlate strongly with solvent (π*)[2]. |

References[3] Title: Synthesis of Some Novel 4-Aminoacetophenone Diazenyl and 1,2,3-Triazole Derivatives as Potential Antibacterial Agents. Source: Iraqi National Journal of Chemistry (via RDD). URL:https://rdd.edu.iq[1] Title: Application of 4-Acetylbenzoic Acid in the Formulation of Dyes and Fragrances. Source: BenchChem. URL:https://www.benchchem.com[4] Title: Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Performance and Antibacterial Activity. Source: Journal of Biochemical Technology. URL:https://jbiochemtech.com[2] Title: Synthesis and evaluation of changes induced by solvent and substituent in electronic absorption spectra of some azo disperse dyes. Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (via PubMed). URL:https://pubmed.ncbi.nlm.nih.gov/22261112/[5] Title: Exploiting the diazotization reaction of 4-aminoacetophenone for Methyldopa determination. Source: Baghdad Science Journal. URL:https://bsj.uobaghdad.edu.iq

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and evaluation of changes induced by solvent and substituent in electronic absorption spectra of some azo disperse dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. jbiochemtech.com [jbiochemtech.com]

- 5. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

Application Notes and Protocols for the Synthesis of a Tertiary Alcohol via Grignard Reaction with 4'-Aminoacetophenone

Abstract

This comprehensive technical guide details a robust and field-proven methodology for the synthesis of the tertiary alcohol, 2-(4-aminophenyl)propan-2-ol, from 4'-aminoacetophenone. The core of this synthesis is the Grignard reaction, a powerful tool for carbon-carbon bond formation.[1] However, the inherent reactivity of the Grignard reagent with the acidic proton of the primary amine in the starting material necessitates a strategic protection-deprotection sequence.[2] This guide provides a step-by-step protocol for the protection of the amino group using a tert-butyldimethylsilyl (TBDMS) protecting group, followed by the nucleophilic addition of a methyl Grignard reagent, and subsequent deprotection to yield the target tertiary alcohol. The causality behind experimental choices, self-validating protocols, and comprehensive referencing are central to this guide, ensuring scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

The synthesis of tertiary alcohols is a cornerstone of organic chemistry, with wide-ranging applications in medicinal chemistry and materials science. The Grignard reaction stands out as a premier method for their construction, involving the nucleophilic addition of an organomagnesium halide to a ketone or ester. In the context of synthesizing 2-(4-aminophenyl)propan-2-ol, the readily available 4'-aminoacetophenone serves as an ideal starting ketone.

However, a significant challenge arises from the presence of the primary amino group (-NH₂) on the aromatic ring. Grignard reagents are not only potent nucleophiles but also exceptionally strong bases.[3] Consequently, the Grignard reagent will preferentially react in a non-productive acid-base reaction with the acidic protons of the amino group, consuming the reagent and preventing the desired nucleophilic attack on the carbonyl carbon.

To circumvent this, a protection strategy is essential. The amino group must be temporarily masked with a protecting group that is inert to the Grignard reagent and can be selectively removed under mild conditions that do not compromise the newly formed tertiary alcohol. Silyl ethers, particularly the tert-butyldimethylsilyl (TBDMS) group, are excellent candidates for this purpose due to their stability in basic and nucleophilic environments and their susceptibility to cleavage by fluoride ions or mild acid.[4]

This application note, therefore, delineates a three-stage synthetic pathway:

-

Protection: The amino group of 4'-aminoacetophenone is protected as its N-TBDMS derivative.

-

Grignard Reaction: The protected ketone undergoes a Grignard reaction with methylmagnesium bromide to form the corresponding tertiary alkoxide.

-

Deprotection: The TBDMS group is selectively removed from the intermediate to unveil the final product, 2-(4-aminophenyl)propan-2-ol.

Experimental Protocols

Materials and Reagents

| Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier |